2-[2-(4-ethoxyphenyl)acetamido]thiophene-3-carboxamide
Description
Properties
IUPAC Name |
2-[[2-(4-ethoxyphenyl)acetyl]amino]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-2-20-11-5-3-10(4-6-11)9-13(18)17-15-12(14(16)19)7-8-21-15/h3-8H,2,9H2,1H3,(H2,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYUWCWCMMIGWJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=C(C=CS2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[2-(4-ethoxyphenyl)acetamido]thiophene-3-carboxamide can be achieved through several synthetic routesThe reaction conditions typically involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent like dichloromethane .
Chemical Reactions Analysis
2-[2-(4-ethoxyphenyl)acetamido]thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding thiol or amine derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Scientific Research Applications
2-[2-(4-ethoxyphenyl)acetamido]thiophene-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new thiophene-based compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 2-[2-(4-ethoxyphenyl)acetamido]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of microbial enzymes, thereby exhibiting antimicrobial activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
Pharmacological and Functional Comparisons
Acetylcholinesterase (AChE) Inhibition
Thiophene carboxamides with piperazine or benzyl substituents (e.g., IIId) exhibit potent AChE inhibition. For example:
- IIId : 60% inhibition at 10 µM, outperforming donepezil (40% inhibition) .
- Target Compound : While direct AChE data are unavailable, the ethoxy group may enhance binding to hydrophobic pockets in AChE, similar to methoxy derivatives .
AMPA Receptor Modulation
CX614, a structurally related tetrahydrobenzo[b]thiophene carboxamide, acts as a positive allosteric modulator of AMPA receptors, with implications for cognitive disorders . The target compound’s simpler structure lacks the tetrahydrobenzo[b]thiophene extension, which may limit its receptor affinity but improve synthetic accessibility.
Physicochemical and Analytical Data
Table 2: Analytical and Spectroscopic Comparison
Key Observations :
- Spectroscopic Trends : All compounds show characteristic NH/NH₂ and carbonyl stretches in IR. $^1$H-NMR data for IIIb and related analogs confirm substituent integration (e.g., ethoxy vs. piperazine protons) .
- Mass Spectrometry : Molecular ion peaks (e.g., M⁺ 440 for IIIb) align with calculated values, validating synthetic routes .
Biological Activity
2-[2-(4-ethoxyphenyl)acetamido]thiophene-3-carboxamide is a compound that has garnered attention in various fields of biological research due to its promising pharmacological properties. This article explores its biological activities, mechanisms of action, and potential applications in medicine.
Biological Activities
The compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that 2-[2-(4-ethoxyphenyl)acetamido]thiophene-3-carboxamide possesses significant antibacterial and antifungal properties. Its effectiveness against various microbial strains makes it a candidate for further development as an antimicrobial agent.
- Anti-inflammatory Properties : The compound has demonstrated the ability to inhibit inflammation, which is crucial in the treatment of chronic inflammatory diseases. This activity is likely mediated through the modulation of inflammatory pathways and cytokine production.
- Anticancer Potential : Preliminary research indicates that this compound may exhibit anticancer properties. It has been tested against several cancer cell lines, showing cytotoxic effects that suggest it could be developed into a therapeutic agent for cancer treatment .
The biological effects of 2-[2-(4-ethoxyphenyl)acetamido]thiophene-3-carboxamide are attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism, which contributes to its antimicrobial activity. For instance, it could target enzymes critical for the survival of pathogens, thereby reducing their viability.
- Receptor Modulation : It is suggested that the compound interacts with various receptors involved in inflammatory responses, potentially altering the signaling pathways and leading to reduced inflammation .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Antimicrobial Evaluation : In vitro studies demonstrated that 2-[2-(4-ethoxyphenyl)acetamido]thiophene-3-carboxamide exhibited minimum inhibitory concentrations (MICs) against Gram-positive and Gram-negative bacteria, as well as fungi. For example, it showed an MIC of 10 μg/mL against Staphylococcus aureus and 15 μg/mL against Escherichia coli.
- Cytotoxicity Against Cancer Cells : In a study evaluating its anticancer properties, the compound was tested on MCF-7 breast cancer cells and exhibited an EC50 value of 12 μM. This suggests a significant potential for further development as an anticancer drug .
- Anti-inflammatory Activity : Research indicated that the compound could reduce levels of pro-inflammatory cytokines in human cell lines, supporting its role as an anti-inflammatory agent. The specific pathways affected include NF-kB signaling, which is crucial in mediating inflammatory responses .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
